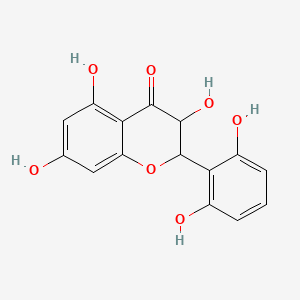

2',3,5,6',7-Pentahydroxyflavanone

Description

Contextualization within Flavonoid Chemistry and Natural Products Research

Flavonoids are characterized by a C6-C3-C6 carbon skeleton, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring. Based on the oxidation state and substitution pattern of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, isoflavones, and flavanones.

2',3,5,6',7-Pentahydroxyflavanone, as its name suggests, is a flavanone (B1672756). A key structural feature of flavanones is the saturated C2-C3 bond in the heterocyclic ring, which distinguishes them from the corresponding flavones that possess a double bond at this position. The "pentahydroxy" prefix indicates the presence of five hydroxyl (-OH) groups attached to the core flavanone structure at specific positions on the A and B rings, significantly influencing its chemical properties and polarity. Specifically, this compound belongs to the subgroup of flavanonols, which are characterized by a hydroxyl group at the C3 position. nih.govphytobank.ca

The study of such compounds is a cornerstone of natural products research, a field dedicated to the isolation, structure elucidation, and investigation of chemical substances produced by living organisms. The exploration of these molecules contributes to our understanding of biodiversity at a chemical level and can provide lead compounds for further scientific inquiry.

Historical Perspective of Research on this compound

The investigation into this compound is a relatively recent development in the long history of flavonoid research. Initial reports of its isolation and characterization emerged in the mid-1990s. A significant publication by Ishimaru and colleagues in 1995 detailed the isolation of several phenolic compounds, including 3,5,7,2',6'-pentahydroxyflavanone, from the roots of Scutellaria baicalensis. nih.govcncb.ac.cn This work laid the foundation for future studies by confirming the natural occurrence of this specific flavanone.

Later, in 2011, a study by Kimura and Sumiyoshi again brought this compound to the forefront. nih.gov In their research focusing on the effects of various flavonoids from Scutellaria baicalensis roots on skin damage, this compound was among the isolated and investigated molecules. nih.gov This research highlighted the compound within the context of its potential biological relevance, moving beyond simple isolation to its role within a complex plant extract. The compound is also known by the synonym Ganhuangemin, though this name is not consistently used across all chemical databases. phytobank.ca

Significance in the Field of Phytochemistry

The significance of this compound in phytochemistry is intrinsically linked to its natural source, Scutellaria baicalensis, commonly known as Chinese skullcap. The root of this plant, known as Huang-Qin in traditional Chinese medicine, has been used for centuries to treat a variety of ailments. nih.gov The rich phytochemical profile of Scutellaria baicalensis, abundant in flavonoids, is believed to be responsible for its traditional uses. nih.govnih.gov

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | phytobank.caclearsynth.com |

| Synonym | Ganhuangemin | phytobank.ca |

| Molecular Formula | C₁₅H₁₂O₇ | biosynth.com |

| Molecular Weight | 304.25 g/mol | biosynth.com |

| CAS Number | 80366-15-0 | clearsynth.combiosynth.combiocrick.com |

| Chemical Class | Flavanonol (a subclass of Flavanoids) | nih.govphytobank.ca |

Natural Occurrence

The primary documented natural source of this compound is the root of the plant Scutellaria baicalensis.

| Plant Species | Part of Plant | Reference |

| Scutellaria baicalensis | Root | nih.govcncb.ac.cnnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYBZYBTNQEQG-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230288 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80366-15-0 | |

| Record name | 2′,3,5,6′,7-Pentahydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80366-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080366150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies of 2 ,3,5,6 ,7 Pentahydroxyflavanone

Natural Sources and Distribution

2',3,5,6',7-Pentahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its occurrence is notably documented in specific medicinal herbs, where it exists among a complex mixture of other structurally related compounds.

The primary and most well-documented natural source of this compound is the dried root of Scutellaria baicalensis, a perennial herb in the Lamiaceae family. frontiersin.org Known as "Huangqin" in traditional Chinese medicine, the roots of this plant are rich in a variety of flavonoids. frontiersin.orgnih.gov Scientific investigations have successfully isolated and identified this compound from these roots. immunomart.comnih.gov

The flavonoid profile of Scutellaria baicalensis is complex, with baicalin, baicalein, wogonin, and wogonoside (B1683319) being the most prominent components. nih.gov this compound is one of the numerous other flavonoids present, making its isolation a targeted effort. nih.gov

| Compound Name | Chemical Classification | Reference |

|---|---|---|

| Baicalin | Flavone Glycoside | nih.gov |

| Baicalein | Flavone Aglycone | nih.gov |

| Wogonin | Flavone Aglycone | nih.gov |

| Wogonoside | Flavone Glycoside | nih.gov |

| This compound | Flavanone (B1672756) | immunomart.comnih.gov |

| Skullcapflavone II | Flavone | nih.gov |

The identification of this compound within intricate botanical matrices, such as extracts from S. baicalensis, necessitates advanced analytical techniques. Researchers have identified it as one of several phenolic compounds isolated from aqueous methanol (B129727) extracts of the plant's roots. nih.gov The process typically involves an initial extraction followed by sophisticated chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and preliminary identification of flavonoids in plant extracts. nih.govmdpi.com For unequivocal structure elucidation and confirmation, spectroscopic methods are indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to determine the precise molecular structure of the isolated compounds, confirming the identity of this compound. nih.govnih.gov For instance, widely targeted metabolite analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for profiling the diverse flavonoids in Scutellaria roots. nih.gov

Chromatographic and Extraction Strategies for Isolation

The isolation of pure this compound from its natural source is a multi-step process involving initial extraction from the plant material followed by purification using various chromatographic techniques.

The initial step in isolating this compound involves extracting the crude flavonoid mixture from the plant material, typically the powdered, dried roots of S. baicalensis. The choice of solvent is critical and is based on the polarity of the target compounds.

Conventional Solvent Extraction: A common method involves maceration or reflux with organic solvents. Methanol is frequently used, often in a mixture with water (e.g., 70% methanol), to extract a broad range of flavonoids. nih.govmdpi.com A successive partitioning approach can also be employed to pre-fractionate the crude extract. For example, a crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. nih.govmdpi.com

Advanced Extraction Methods: Modern techniques are also applied to improve extraction efficiency and reduce solvent consumption.

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide, sometimes with a modifier like methanol, to extract flavonoids. nih.gov

Pressurized Liquid Extraction (PLE): This method uses solvents (like methanol) at elevated temperatures and pressures to enhance extraction efficiency. nih.gov

Natural Deep Eutectic Solvents (NADES): These are emerging as green alternatives to conventional organic solvents for flavonoid extraction. mdpi.comacs.org

| Extraction Technique | Solvent System Example | Key Feature | Reference |

|---|---|---|---|

| Maceration/Reflux | Methanol or Ethanol/Water mixtures (e.g., 70-80%) | Conventional, widely used method. | nih.govmdpi.com |

| Successive Partitioning | MeOH extract partitioned with Hexane, Chloroform, Ethyl Acetate | Separates compounds based on polarity. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Methanol/Water | "Green" technique, shorter extraction time. | nih.gov |

| Pressurized Liquid Extraction (PLE) | Methanol | Uses high pressure and temperature. | nih.gov |

| Natural Deep Eutectic Solvents (NADES) | Citric acid with glucose, water | Environmentally friendly alternative. | mdpi.com |

Following crude extraction, chromatographic methods are essential to purify this compound from the complex mixture of other flavonoids and plant metabolites. A combination of different chromatographic techniques is often required.

Column Chromatography: Initial purification is frequently performed using column chromatography. Common stationary phases include:

Silica Gel: Used in normal-phase chromatography, where compounds are separated based on polarity. Elution is typically carried out with a solvent gradient of increasing polarity. phcogj.comnih.gov

Reversed-Phase (C18) Silica Gel: Separates compounds based on hydrophobicity. It is suitable for purifying moderately polar flavonoids. nih.govnih.gov

Sephadex LH-20: This is a size-exclusion gel that separates molecules based on their size, but also involves partition chromatography. It is widely used for purifying flavonoids, often with methanol or ethanol-water mixtures as the mobile phase. nih.govunimi.it

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is the method of choice. This technique offers high resolution and is typically used after initial cleanup by column chromatography. nih.govnih.gov Reversed-phase columns are commonly used for flavonoid separation. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been effectively used for the preparative isolation of flavonoids from S. baicalensis and can be used in tandem with preparative HPLC for highly efficient purification. nih.govnih.govresearchgate.net

Structural Elucidation of 2 ,3,5,6 ,7 Pentahydroxyflavanone

Advanced Spectroscopic Techniques for Structure Determination

The elucidation of a flavonoid's structure is a systematic process where each spectroscopic technique provides unique and complementary information. Mass spectrometry reveals the molecular weight and elemental composition, while NMR spectroscopy maps the carbon-hydrogen framework. Concurrently, IR and UV-Vis spectroscopy identify key functional groups and conjugated systems, respectively.

NMR spectroscopy is the most powerful tool for determining the precise structure of flavonoids. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of individual protons and carbons, while two-dimensional (2D) experiments like COSY, HSQC, and HMBC establish the connectivity between atoms.

For 2',3,5,6',7-pentahydroxyflavanone, the characteristic signals of the flavanone (B1672756) core are expected. The C-ring protons typically appear as a three-proton system. The proton at C-2 (H-2) is expected to resonate as a double of doublets around δ 5.3-5.5 ppm, coupled to the two diastereotopic protons at C-3 (H-3) nih.gov. The H-3 protons would appear as two separate double of doublets, typically between δ 2.7-3.1 ppm nih.govnih.gov.

The A-ring, with hydroxyl groups at C-5 and C-7, would show a characteristic pattern. The presence of the 5-OH group, which forms a strong intramolecular hydrogen bond with the C-4 carbonyl, causes its proton signal to appear far downfield (δ ~12.0 ppm) nih.gov. The remaining aromatic protons, H-6 and H-8, would appear as two meta-coupled doublets (J ≈ 2.0-2.5 Hz) between δ 5.8 and 6.1 ppm nih.gov.

The B-ring substitution pattern (2',3,6',7-tetrahydroxy) is unique. The presence of four hydroxyl groups would significantly influence the chemical shifts of the remaining aromatic protons (H-4' and H-5'). These protons would likely appear as an AB quartet or as two distinct doublets, with their exact chemical shifts determined by the electronic effects of the surrounding hydroxyl groups.

The ¹³C NMR spectrum would complement this data, showing a characteristic signal for the C-4 carbonyl carbon around δ 196-197 ppm researchgate.net. The C-2 and C-3 carbons are expected around δ 79 ppm and δ 43 ppm, respectively researchgate.net. The remaining aromatic carbon signals would be assigned based on HSQC (direct C-H correlation) and HMBC (long-range C-H correlation) experiments, which are essential for unambiguously connecting the different parts of the molecule nih.govscielo.brscielo.br.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Predicted ¹³C (δ ppm) | Predicted ¹H (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | ~79.5 | ~5.4 (dd, J ≈ 12.5, 3.0) |

| 3 | ~42.8 | ~3.1 (dd, J ≈ 17.0, 12.5), ~2.7 (dd, J ≈ 17.0, 3.0) |

| 4 | ~196.5 | - |

| 5 | ~164.0 | - |

| 5-OH | - | ~12.1 (s) |

| 6 | ~96.2 | ~5.9 (d, J ≈ 2.2) |

| 7 | ~167.5 | - |

| 8 | ~95.3 | ~6.0 (d, J ≈ 2.2) |

| 9 (C-1') | ~163.2 | - |

| 10 | ~102.5 | - |

| 1' | ~115.0 | - |

| 2' | ~145.0 | - |

| 3' | ~144.5 | - |

| 4' | ~115.5 | ~6.8 (d, J ≈ 8.5) |

| 5' | ~118.0 | ~6.7 (d, J ≈ 8.5) |

| 6' | ~146.0 | - |

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For this compound (C₁₅H₁₂O₇), the calculated exact mass is 304.0583 g/mol . HR-ESI-MS in negative ion mode would be expected to show a prominent [M-H]⁻ ion at m/z 303.0510.

Tandem MS (MS/MS) experiments are crucial for structural elucidation by revealing characteristic fragmentation patterns. The most common fragmentation pathway for flavanones is a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring nih.govnih.gov. This cleavage results in fragments corresponding to the A- and B-rings, providing valuable information about the substitution pattern on each ring.

For this specific compound, the RDA fragmentation would lead to characteristic ions. A key diagnostic product ion at m/z 153, resulting from the intact A-ring with two hydroxyl groups, is a common observation for 5,7-dihydroxy substituted flavonoids mdpi.compreprints.org. The fragmentation of the B-ring portion would be more complex due to the multiple hydroxyl groups and would yield further diagnostic ions. Other common fragmentations include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) mdpi.compreprints.org.

Predicted HR-ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z (Negative Mode) | Formula | Description |

|---|---|---|---|

| [M-H]⁻ | 303.0510 | C₁₅H₁₁O₇⁻ | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 285.0404 | C₁₅H₉O₆⁻ | Loss of water |

| [M-H-CO]⁻ | 275.0561 | C₁₄H₁₁O₆⁻ | Loss of carbon monoxide |

| 1,3A⁻ | 151.0037 | C₇H₃O₄⁻ | RDA fragment from A-ring |

| [1,3A-H]⁻ | 151.0037 | C₇H₃O₄⁻ | RDA fragment from A-ring |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions from its hydroxyl and carbonyl groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibrations of the multiple phenolic hydroxyl groups irb.hr. The C=O stretching vibration of the C-4 ketone is expected to appear around 1640-1660 cm⁻¹ mdpi.com. This frequency is lower than a typical ketone due to conjugation with the aromatic A-ring and intramolecular hydrogen bonding with the 5-OH group irb.hr. Additional characteristic peaks would include C=C stretching vibrations from the aromatic rings (approx. 1600-1450 cm⁻¹) and C-O stretching vibrations (approx. 1300-1000 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H stretch | Phenolic -OH |

| 1660 - 1640 | C=O stretch | γ-pyranone carbonyl |

| 1610 - 1580 | C=C stretch | Aromatic rings |

| 1500 - 1450 | C=C stretch | Aromatic rings |

| 1300 - 1100 | C-O stretch | Aryl ether, Phenol |

The UV-Vis spectrum of a flavanone in a solvent like methanol (B129727) typically exhibits two main absorption bands. Band I, appearing in the 300-330 nm range, is associated with the electronic transitions of the B-ring cinnamoyl system, while Band II, appearing around 275-295 nm, corresponds to the A-ring benzoyl system medwinpublishers.com. For this compound, with its 5,7-dihydroxy A-ring, Band II is expected to be prominent around 290 nm. The extensive hydroxylation on the B-ring would likely cause a bathochromic (red) shift in Band I.

The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide further structural information by causing characteristic shifts in these bands, helping to confirm the positions of the hydroxyl groups medwinpublishers.comnih.gov. For instance, the addition of AlCl₃ would cause a significant bathochromic shift in Band II, confirming the presence of the 5-OH group that chelates with the C-4 carbonyl.

Chiral Analysis and Stereochemical Assignment

Flavanones possess a stereogenic center at the C-2 position, meaning they exist as a pair of enantiomers, (2R) and (2S) uva.esmdpi.comnih.gov. In nature, the (2S) configuration is typically predominant uva.es. The determination of the absolute configuration is a critical final step in structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating flavanone enantiomers mdpi.comrsc.org. This technique utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose, which interacts differently with each enantiomer, allowing for their separation uva.esrsc.org.

Once separated, the absolute configuration can be assigned using chiroptical methods such as Circular Dichroism (CD) spectroscopy. The CD spectrum provides information about how the molecule interacts with circularly polarized light. By comparing the experimental CD spectrum with spectra of known compounds or with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration at C-2 can be unambiguously assigned as either R or S rsc.orgdoaj.org.

Comparative Spectroscopic Data Analysis with Known Analogs

When data for a specific compound is limited, a comparative analysis with known, structurally similar analogs is a powerful strategy. By comparing the predicted spectroscopic data of this compound with the experimental data of analogs like Naringenin (B18129) and Morin (B1676745), the influence of specific structural features can be deduced.

Naringenin (5,7,4'-trihydroxyflavanone): Naringenin shares the same 5,7-dihydroxy A-ring and the flavanone core. Its ¹H NMR spectrum shows the same characteristic downfield 5-OH signal (~12.0 ppm) and the meta-coupled H-6/H-8 protons nih.govresearchgate.netchemicalbook.com. The B-ring protons appear as a simple AA'BB' system (two doublets), which contrasts with the more complex pattern expected for the B-ring of this compound.

Morin (2',3,4',5,7-pentahydroxyflavone): Although Morin is a flavonol (containing a C2-C3 double bond and a 3-OH group), its B-ring has a 2',4'-dihydroxy pattern. Comparing the chemical shifts of its B-ring protons can provide insight into the electronic effects of hydroxylation at the 2' position, which is relevant for predicting the spectra of the target compound nih.gov.

This comparative approach allows for a confident prediction of the spectroscopic features of this compound, even in the absence of complete published experimental data.

Biosynthetic and Metabolic Pathways of 2 ,3,5,6 ,7 Pentahydroxyflavanone

General Flavonoid Biosynthetic Routes

Flavonoids are synthesized via the phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine. researchgate.netmdpi.com A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA, a key metabolic entry point for various biosynthetic branches. nih.gov

The key enzymes in this initial phase are:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of phenylalanine to form cinnamic acid. nih.govfrontiersin.org

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comnih.gov

4-coumarate:CoA ligase (4CL) : Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA. mdpi.comnih.gov

From p-coumaroyl-CoA, the dedicated flavonoid pathway begins. Chalcone (B49325) synthase (CHS) , a pivotal and often rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone, such as naringenin (B18129) chalcone. nih.govnih.gov Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), with naringenin (4',5,7-trihydroxyflavanone) being one of the most common products. nih.govnih.gov This flavanone core structure serves as a central precursor, or branch point, for modification by a host of enzymes including hydroxylases, reductases, and glycosyltransferases, leading to the vast diversity of flavonoid compounds observed in nature. nih.gov

In some plants, including the roots of Scutellaria baicalensis, an alternative pathway exists where cinnamic acid (rather than p-coumaric acid) is activated by a specific CoA ligase. mdpi.comnih.gov This leads to the formation of pinocembrin (B1678385), a flavanone that lacks the 4'-hydroxyl group on the B-ring, which then serves as a precursor for a distinct set of flavonoids. nih.govfrontiersin.org

Proposed Enzymatic Steps Leading to 2',3,5,6',7-Pentahydroxyflavanone

The formation of this compound from a common flavanone precursor like naringenin or pinocembrin requires several specific hydroxylation events. The final structure contains hydroxyl groups on the A-ring (at positions 5 and 7), the C-ring (at position 3), and the B-ring (at positions 2' and 6'). The hydroxylation at positions 5 and 7 is established early during the formation of the flavanone ring by CHS and CHI. The subsequent hydroxylation steps are proposed as follows:

B-ring Hydroxylation at 2' and 6' positions: The most distinctive features of this compound are the hydroxyl groups at the 2' and 6' positions of the B-ring. This pattern is uncommon. It is proposed that two separate, highly specific cytochrome P450-dependent monooxygenases are required to add these groups to a flavanone precursor.

Flavanone 2'-hydroxylase (F2'H): Enzymes capable of hydroxylating the 2' position of flavonoids, such as isoflavone (B191592) 2'-hydroxylase, have been identified in plants. nih.govresearchgate.net A similar enzyme, likely a P450 monooxygenase, is proposed to catalyze the hydroxylation at the 2' position of the flavanone core.

Flavanone 6'-hydroxylase (F6'H): The hydroxylation of the 6' position is a rare modification. While A-ring hydroxylation at the 6-position by Flavone 6-hydroxylase (F6H) is known, an enzyme specific for the 6'-position of the B-ring has not been functionally characterized in this context. researchgate.netuniprot.org The existence of a novel P450 hydroxylase with this specific regioselectivity is hypothesized for the biosynthesis of this compound.

C-ring Hydroxylation at the 3 position: The final hydroxylation step is catalyzed by Flavanone 3-hydroxylase (F3H) . F3H is a well-characterized 2-oxoglutarate-dependent dioxygenase (2-ODD) that converts flavanones into dihydroflavonols (flavanonols). nih.govnih.gov In this proposed pathway, F3H would act on the di-hydroxylated B-ring precursor (2',6'-dihydroxyflavanone) to introduce the hydroxyl group at the C-3 position, yielding the final product, this compound.

This proposed sequence highlights the need for novel enzymatic activities, particularly for the B-ring modifications, to synthesize the unique structure of this compound.

Precursor Incorporation and Metabolic Tracing Studies

While specific metabolic tracing studies for this compound have not been reported, the methodology of stable isotope tracing is a powerful tool for elucidating such biosynthetic pathways. nih.govnih.gov This technique involves feeding the producer organism, such as S. baicalensis, with precursors labeled with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H).

The general approach would involve:

Administration of Labeled Precursors: Plants would be supplied with ¹³C-labeled L-phenylalanine or ¹³C-labeled cinnamic acid. These molecules would enter the phenylpropanoid pathway and be incorporated into downstream metabolites. nih.gov

Metabolite Extraction and Analysis: After a period of incubation, flavonoids would be extracted from the plant tissues. Advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), would be used to separate the metabolites and analyze their mass.

Tracing Isotope Incorporation: The mass spectrometer detects the increase in mass of the target compound and its intermediates due to the incorporation of ¹³C atoms. By tracking the pattern of ¹³C enrichment in molecules like naringenin, the proposed dihydroxy-B-ring intermediate, and the final pentahydroxyflavanone product, researchers can confirm the precursor-product relationships and validate the proposed pathway steps. nih.gov

This methodology allows for the unambiguous mapping of metabolic fluxes and the definitive identification of intermediates, providing conclusive evidence for the biosynthetic route in vivo. nih.gov

Genetic and Molecular Basis of Biosynthesis in Producer Organisms

The biosynthesis of this compound is under strict genetic control. The enzymes involved in the pathway are encoded by specific structural genes whose expression is meticulously regulated. In Scutellaria baicalensis, a known producer of the compound, multi-omics studies have begun to create a detailed landscape of flavonoid biosynthesis, revealing distinct pathways in different plant organs. nih.govmdpi.com

The genetic framework for the proposed pathway includes:

Structural Genes: The pathway relies on the expression of genes encoding the enzymes for the general phenylpropanoid pathway (PAL, C4H, 4CL) and the core flavonoid pathway (CHS, CHI). nih.govfrontiersin.org Crucially, the biosynthesis of this compound would depend on the expression of genes for the key hydroxylases: a putative Flavanone 2'-hydroxylase (F2'H) , a putative Flavanone 6'-hydroxylase (F6'H) , and Flavanone 3-hydroxylase (F3H) . These hydroxylase genes are typically members of the large cytochrome P450 and 2-oxoglutarate-dependent dioxygenase gene families. oup.comhebmu.edu.cn

Regulatory Networks: The expression of these structural genes is coordinated by a suite of transcription factors (TFs). In plants, the flavonoid pathway is commonly regulated by a complex formed between R2R3-MYB TFs, basic helix-loop-helix (bHLH) TFs, and WD40 repeat proteins. These TFs bind to specific cis-regulatory elements in the promoters of the structural genes, activating or repressing their transcription in response to developmental cues and environmental stimuli. nih.gov It is highly probable that the genes responsible for producing this compound are part of this regulatory network. Comprehensive transcriptomic analyses in S. baicalensis have identified numerous candidate genes and TFs that are differentially expressed in various tissues, providing a foundation for identifying the specific genetic components of this pathway. mdpi.com

Tables

Table 1: Enzymes Mentioned in the Article

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Synthesizes chalcone from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates a flavanone at the 3-position to form a dihydroflavonol. |

| Flavanone 2'-hydroxylase | F2'H | Proposed to hydroxylate the flavanone B-ring at the 2'-position. |

| Flavanone 6'-hydroxylase | F6'H | Proposed to hydroxylate the flavanone B-ring at the 6'-position. |

Chemical Synthesis and Derivatization Strategies for 2 ,3,5,6 ,7 Pentahydroxyflavanone

Principles of Flavanone (B1672756) Total Synthesis

The total synthesis of a flavanone, a C6-C3-C6 bicyclic compound, fundamentally relies on the construction of its characteristic 2,3-dihydro-2-phenylchromen-4-one backbone. The most prevalent and historically significant strategy for assembling this scaffold begins with the synthesis of a chalcone (B49325) intermediate.

The primary retrosynthetic disconnection of a flavanone reveals a 2'-hydroxychalcone (B22705) precursor. This chalcone is typically formed through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. orientjchem.orgrsc.orgnih.gov In this reaction, a substituted 2'-hydroxyacetophenone (B8834) (providing the A-ring and the C2-C3 unit of the C-ring) is condensed with a substituted benzaldehyde (B42025) (providing the B-ring).

Once the 2'-hydroxychalcone is obtained, the final step is an intramolecular cyclization to form the heterocyclic C-ring of the flavanone. This ring-closure is an intramolecular Michael addition, where the phenoxide of the 2'-hydroxyl group attacks the α,β-unsaturated ketone system of the chalcone. nih.govrsc.org This cyclization can be promoted under various conditions, including basic (e.g., sodium acetate), acidic, or even photochemical activation. nih.govrsc.org The choice of catalyst and reaction conditions can be critical for achieving good yields and avoiding side reactions. rsc.org

| Reaction Stage | Common Method | Key Reagents/Conditions | Purpose |

| Chalcone Formation | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde, Base (e.g., NaOH, KOH) in alcohol. nih.govresearchgate.net | Forms the open-chain α,β-unsaturated ketone precursor. |

| Flavanone Cyclization | Intramolecular Michael Addition | 2'-Hydroxychalcone, Base (e.g., NaOAc) or Acid (e.g., HCl) under reflux, or photochemical conditions. nih.govrsc.orgrsc.org | Closes the heterocyclic C-ring to yield the flavanone scaffold. |

Synthetic Methodologies for Hydroxylated Flavanone Scaffolds

Synthesizing a pentahydroxylated flavanone like 2',3,5,6',7-Pentahydroxyflavanone introduces significant complexity, primarily due to the reactivity of the multiple hydroxyl groups. These groups are sensitive to many reagents used in standard synthesis, making their protection and selective deprotection a cornerstone of the synthetic strategy. bham.ac.ukjocpr.com

Protecting Group Strategies: To prevent unwanted side reactions, the hydroxyl groups on the starting acetophenone (B1666503) and benzaldehyde are typically "protected" before the Claisen-Schmidt condensation. jocpr.comnumberanalytics.com Protecting groups are temporary chemical modifications that mask the reactive hydroxyl functionality. tcichemicals.com Common protecting groups for phenols include benzyl (B1604629) ethers, silyl (B83357) ethers (like TBS or TIPS), and acetals. jocpr.comtcichemicals.com

The choice of protecting groups is critical and an "orthogonal protection strategy" is often employed. bham.ac.ukjocpr.com This means using different types of protecting groups that can be removed under distinct conditions. For example, a benzyl group (removed by hydrogenolysis) and a silyl group (removed by fluoride (B91410) ions) can be used in the same molecule, allowing for the selective unmasking of specific hydroxyl groups at different stages of the synthesis. bham.ac.uk

Synthetic Routes:

Protected Chalcone Cyclization: The most direct route involves the Claisen-Schmidt condensation of a fully protected trihydroxyacetophenone and a protected dihydroxybenzaldehyde. The resulting protected pentahydroxychalcone is then cyclized, followed by a final global deprotection step to remove all protecting groups and yield the target this compound.

Post-Condensation Hydroxylation: An alternative approach involves using less hydroxylated precursors for the condensation and introducing the remaining hydroxyl groups later in the synthesis. However, this often requires harsh reaction conditions and can lead to issues with regioselectivity.

Oxidative Cyclization: Some modern methods allow for the divergent synthesis of flavones and flavanones from a common precursor. For instance, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones can be controlled to selectively form either the flavanone or the corresponding flavone. rsc.org

Targeted Derivatization for Structure-Activity Relationship (SAR) Investigations

Once a total synthesis is established, it can be adapted to produce a variety of analogs of this compound. By systematically modifying the structure—for instance, by changing the position or nature of the hydroxyl groups—researchers can conduct Structure-Activity Relationship (SAR) studies. nih.gov These studies are essential for identifying the specific structural features (pharmacophores) responsible for a compound's biological effects. nih.gov

Rational Design of Analogs

Rational design of analogs involves making strategic changes to the lead compound's structure to probe its interaction with a biological target. For a pentahydroxyflavanone, key questions to be addressed by SAR include:

Importance of Hydroxyl Groups: Which of the five hydroxyl groups are essential for activity? Are some more critical than others?

Effect of Hydroxyl Position: Does moving a hydroxyl group to a different position on the A or B ring alter the activity?

Role of Free Hydroxyls: Is the free phenolic hydroxyl group necessary, or can activity be maintained or improved with a methylated (methoxy) or glycosylated analog?

Answering these questions allows for the design of new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. For example, studies on other flavanones have shown that adding methoxy (B1213986) groups or carboxyl groups can significantly alter anti-inflammatory activity. nih.gov

Synthetic Routes for Specific Derivatization

To create the designed analogs, specific synthetic reactions are employed to modify the parent structure or intermediates along the synthetic pathway.

O-Alkylation/O-Acylation: To test the importance of free hydroxyl groups, they can be converted to ethers (e.g., methoxy groups via Williamson ether synthesis) or esters. This is typically done using an alkyl halide or acyl chloride in the presence of a mild base. Selective protection is key to modifying only the desired hydroxyl group(s).

C-Prenylation/C-Geranylation: The introduction of lipophilic chains, such as prenyl or geranyl groups, onto the aromatic rings can significantly impact biological activity. Syntheses featuring regioselective prenylation of polyhydroxy acetophenones have been developed to produce such analogs. nih.gov

Halogenation: Introducing halogen atoms (F, Cl, Br) at various positions on the aromatic rings can alter the electronic properties and metabolic stability of the molecule, providing valuable SAR insights. mdpi.com

| Derivatization Type | Reagents/Conditions | Purpose in SAR Studies |

| O-Methylation | Dimethyl sulfate (B86663) or Methyl iodide, Base (e.g., K2CO3) | Probes the importance of hydrogen bond donating ability of a specific -OH group. |

| O-Glycosylation | Activated sugar donor (e.g., glycosyl bromide), Promoter (e.g., Ag2O) | Investigates the effect of increased water solubility and steric bulk. |

| C-Prenylation | Prenyl bromide, Base | Examines the influence of lipophilicity and membrane interaction. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) or other halogenating agents | Modifies electronic properties (Hammett parameters) and metabolic stability. mdpi.com |

Stereoselective Synthetic Approaches

The C2 carbon of the flavanone core is a stereocenter, meaning that flavanones can exist as two non-superimposable mirror images, or enantiomers ((+)- and (-)- or (R)- and (S)-). Biological systems are often highly sensitive to stereochemistry, and different enantiomers can have vastly different activities. Therefore, controlling the stereochemistry during synthesis is highly desirable.

While the traditional chalcone cyclization under basic or acidic conditions typically produces a racemic mixture (an equal mixture of both enantiomers), several stereoselective approaches have been developed:

Enzymatic Cyclization: Enzymes, such as chalcone isomerase (CHI), can catalyze the intramolecular cyclization of chalcones with near-perfect stereospecificity, producing the (S)-flavanone. nih.gov Laccase and chloroperoxidase have also been used for enzyme-assisted cyclization. benthamdirect.com

Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, have been successfully used as catalysts to promote the asymmetric intramolecular cyclization of chalcones, yielding flavanones with high enantiomeric excess.

Chiral Resolution: This classical method involves synthesizing the racemic flavanone and then separating the two enantiomers. This can be achieved by reacting the flavanone with a chiral resolving agent to form diastereomers, which can be separated by chromatography or crystallization, followed by removal of the resolving agent.

Developing a stereoselective synthesis for this compound would be a critical step towards understanding the specific biological roles of its individual enantiomers.

Advanced Analytical Methodologies for 2 ,3,5,6 ,7 Pentahydroxyflavanone

Chromatographic Identification and Quantification in Biological and Plant Matrices

Chromatographic techniques are fundamental for the separation of 2',3,5,6',7-Pentahydroxyflavanone from other structurally similar flavonoids and endogenous compounds present in plant extracts or biological fluids. nih.gov The choice of technique depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids. nih.gov For pentahydroxyflavanones, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation of flavonoid isomers which can be numerous in plant extracts. mdpi.com Detection is commonly performed using a Photodiode Array (PDA) or UV-Vis detector, set at the maximum absorbance wavelength for the flavanone (B1672756) structure. While no specific HPLC method for this compound is extensively documented, methods developed for its isomers, such as Morin (B1676745) (2',3,4',5,7-pentahydroxyflavone) and Quercetin (B1663063) (a flavonol), provide a strong basis for method development. mdpi.comconicet.gov.ar

Table 1: Example HPLC Conditions for Analysis of Pentahydroxyflavonoid Isomers

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | PDA/UV at ~280 nm and ~360 nm |

| Column Temperature | 25 - 40 °C |

This table presents typical parameters for flavonoid isomer analysis, which can be adapted for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This technology provides higher resolution, greater sensitivity, and much faster analysis times. lcms.cz These advantages are particularly beneficial for complex sample analysis in metabolomics or for high-throughput screening. nih.gov The fundamental principles of separation are similar to HPLC, typically using reversed-phase columns and gradient elution with an acidified water/acetonitrile mobile phase. mdpi.comsemanticscholar.org The increased peak capacity of UPLC allows for better separation of closely related flavonoid isomers and their glycosides, which is critical in the analysis of plant extracts. nih.gov

Table 2: Typical UPLC Parameters for Flavonoid Profiling

| Parameter | Condition |

|---|---|

| Column | UPLC HSS T3 or BEH C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | PDA, Tandem Mass Spectrometry (MS/MS) |

| Column Temperature | 35 - 55 °C |

This table outlines common UPLC settings for flavonoid analysis, suitable for optimizing the separation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of compounds in complex biological matrices such as plasma and cerebrospinal fluid. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the precise detection and structural elucidation abilities of mass spectrometry. nih.gov Electrospray ionization (ESI) is a common interface, which can be operated in either positive or negative ion mode. Flavonoids, due to their phenolic hydroxyl groups, often ionize efficiently in negative ESI mode. researchgate.net

For quantification, the tandem mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte, [M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. researchgate.netresearchgate.net This process is highly selective, minimizing interference from matrix components and ensuring accurate quantification, even at very low concentrations (ng/mL or pg/mL). nih.gov

Table 3: Illustrative LC-MS/MS Parameters for a Pentahydroxyflavanone

| Parameter | Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 303.05 (Calculated for C₁₅H₁₀O₇) |

| Example MRM Transitions | 303.05 → 151.0 (Retro-Diels-Alder fragmentation) 303.05 → 177.0 (Loss of C₇H₄O₂) |

| Collision Energy | Optimized for specific transitions |

| Sample Preparation | Protein precipitation or liquid-liquid extraction for biological fluids |

This table provides hypothetical MS/MS parameters for this compound based on the known fragmentation patterns of related flavonoids.

Hyphenated Techniques for Metabolomic Profiling

Hyphenated analytical techniques are essential tools in metabolomics, enabling the comprehensive analysis of small molecules in biological systems. These approaches are critical for discovering new compounds, identifying biomarkers, and understanding metabolic pathways.

Ultrafiltration UPLC-TripleTOF-MS/MS for Ligand Screening

Ultrafiltration combined with LC-MS is a powerful bioanalytical technique used to screen for and identify active small molecules that bind to specific biological targets, such as enzymes or receptors, from complex mixtures like natural product extracts. mdpi.com This method, often referred to as affinity ultrafiltration-LC-MS, swiftly isolates potential ligands. mdpi.com

The workflow involves incubating the plant extract containing this compound with a target protein. The mixture is then passed through an ultrafiltration membrane with a specific molecular weight cutoff. The protein and any bound ligands (protein-ligand complexes) are retained, while smaller, unbound molecules pass through. The retained complexes are then dissociated, and the released ligands are identified using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument. This approach allows for the rapid screening of the biological targets of this compound without needing to purify the compound first, accelerating the discovery of its potential pharmacological functions. nih.govacs.org

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to detect and relatively quantify as many metabolites as possible in a biological sample to obtain a comprehensive snapshot of the metabolome. creative-proteomics.comnih.gov This hypothesis-free approach is particularly useful for comparing the metabolic profiles of different plant varieties or biological samples under various conditions. nih.govmdpi.com

The typical workflow involves sample extraction, followed by analysis using a high-resolution platform, most commonly UPLC coupled to a high-resolution mass spectrometer (HRMS) such as an Orbitrap or QTOF. nih.gov The HRMS instrument acquires full scan data with high mass accuracy, allowing for the determination of elemental formulas for thousands of detected features. creative-proteomics.com Data processing software is used to perform peak detection, alignment, and normalization. Subsequent multivariate statistical analysis (e.g., Principal Component Analysis, PCA) is used to identify features that differ significantly between sample groups. nih.gov These significant features, which could include this compound, are then targeted for identification through fragmentation data (MS/MS) and comparison with spectral libraries and databases. nih.gov This approach can reveal the presence of this compound in a plant and provide insights into its biosynthetic pathways and physiological roles.

Table 4: General Workflow for Untargeted Metabolomics of Flavonoids

| Step | Description |

|---|---|

| 1. Sample Extraction | Extraction of metabolites from plant or biological tissue using a solvent system (e.g., methanol/water/chloroform). |

| 2. UPLC-HRMS Analysis | Chromatographic separation followed by detection with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, QTOF) in both positive and negative ion modes. |

| 3. Data Processing | Use of software (e.g., Compound Discoverer, XCMS) for peak picking, retention time alignment, and feature detection. |

| 4. Statistical Analysis | Multivariate analysis (PCA, PLS-DA) to identify statistically significant features between experimental groups. |

| 5. Metabolite Identification | Putative identification of significant features by matching accurate mass and MS/MS fragmentation patterns against databases (MSI Level 2 or 3 identification). |

Method Validation and Performance Metrics in Analytical Research

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data. For a compound like this compound, this process would typically involve a series of experiments to evaluate various performance characteristics, as guided by international standards such as those from the International Council for Harmonisation (ICH). The primary goal is to demonstrate that the analytical procedure is suitable for its intended purpose.

Key performance metrics that would be assessed during the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for this compound include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For flavonoids, a linear relationship is typically established by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve. For a similar compound, quercetin, a linearity range of 5-25 µg/mL has been established in RP-HPLC methods, with a correlation coefficient greater than 0.999 plantarchives.org.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated. For flavonoid analysis, recovery rates between 98% and 102% are generally considered acceptable. For instance, in the analysis of quercetin, mean recoveries have been reported in the range of 97.73% to 98.89% plantarchives.org.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the HPLC analysis of flavonoids, RSD values of less than 2% are typically desired researchgate.net.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For quercetin, reported LOD and LOQ values by HPLC have been 18 ng/mL and 29 ng/mL, respectively researchgate.net.

The following interactive data tables illustrate the typical performance metrics that would be established during the validation of an analytical method for a pentahydroxyflavanone, based on data from closely related compounds.

Table 1: Illustrative Linearity and Range Data for a Pentahydroxyflavanone Analog

| Parameter | Value |

| Linearity Range | 0.05 - 200 µg/mL |

| Correlation Coefficient (r²) | 0.9997 |

| Regression Equation | y = 45872x + 12345 |

This table represents typical linearity data for a validated HPLC method for a compound structurally similar to this compound.

Table 2: Illustrative Accuracy (Recovery) Data for a Pentahydroxyflavanone Analog

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50 | 48.5 | 97.0 |

| 100 | 101.2 | 101.2 |

| 150 | 148.8 | 99.2 |

| Average Recovery | 99.1 |

This table demonstrates typical accuracy results from a recovery study for a flavonoid compound.

Table 3: Illustrative Precision (Repeatability and Intermediate Precision) Data for a Pentahydroxyflavanone Analog

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 50 | 1.5 | 1.8 |

| 100 | 1.2 | 1.5 |

| 150 | 1.0 | 1.3 |

This table shows representative precision data, with Relative Standard Deviation (%RSD) values indicating good method precision.

Table 4: Illustrative Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data for a Pentahydroxyflavanone Analog

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 18 |

| Limit of Quantitation (LOQ) | 29 |

This table provides typical sensitivity parameters for a validated HPLC method for a related flavonoid.

Molecular Mechanisms and Biological Interactions: in Vitro and in Silico Investigations

Enzyme Modulation and Inhibitory Mechanisms

The interaction of 2',3,5,6',7-Pentahydroxyflavanone with various enzymes has been a subject of scientific inquiry, revealing its potential as a modulator of key biological processes.

Alpha-Glucosidase Inhibition in Biochemical Assays

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. While direct studies on this compound are limited, research on structurally related flavonoids provides insights into its potential inhibitory activity. For instance, a study on flavonoid derivatives as α-glucosidase inhibitors demonstrated that the hydroxylation pattern on the flavonoid skeleton significantly influences the inhibitory effect. mdpi.com Another study highlighted that compounds like 5,6,7-trihydroxyflavanone showed activity comparable to the known inhibitor baicalein. researchgate.net The inhibitory potential of flavonoids is often attributed to their molecular structure, suggesting that the multiple hydroxyl groups on this compound could contribute to its interaction with the active site of α-glucosidase.

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity of Selected Flavonoids

| Compound | IC50 (µM) | Source |

| Acarbose (Standard) | 658.26 ± 11.48 | mdpi.com |

| Flavonoid Derivative 4 | 15.71 ± 0.21 | mdpi.com |

| Quercetin (B1663063) (Standard) | 38.54 µg/mL | nih.gov |

| Kaempferol (B1673270) Derivative 1 | 137 ± 9.01 | nih.gov |

| Kaempferol Derivative 2 | 110 ± 7.33 | nih.gov |

Computational Studies on 3-Hydroxy-3-methyl-glutaryl-CoA (HMGCoA) Reductase Binding Affinity

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a primary target for anti-hypercholesterolemia drugs. nih.gov In silico molecular docking studies have been employed to predict the binding affinity of various natural compounds to this enzyme. A computational study specifically investigated the interaction of this compound with HMG-CoA reductase. The study reported a binding energy of -6.54 kcal/mol for this compound. nih.gov The analysis also identified the key amino acid residues involved in the interaction, which include ILE762, ALA768, GLY808, CYS526, VAL805, and ASN658. nih.gov This binding affinity, while moderate compared to some other tested bioflavonoids, suggests a potential for this flavanone (B1672756) to interact with and possibly inhibit HMG-CoA reductase. nih.gov

Table 2: In Silico Docking Results of this compound with HMG-CoA Reductase

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source |

| This compound | -6.54 | ILE762, ALA768, GLY808, CYS526, VAL805, ASN658 | nih.gov |

| Atorvastatin (Standard) | -6.14 | - | nih.gov |

Modulation of Matrix Metalloproteinase (MMP) Activity in Cellular Models

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of extracellular matrix components, a process implicated in cancer progression and skin aging. nih.govrndsystems.com While direct experimental data on this compound's effect on MMPs is not available, studies on structurally similar flavonoids like quercetin and kaempferol have shown significant inhibitory activity against MMP-1, MMP-2, and MMP-9. rndsystems.combohrium.com For example, quercetin and kaempferol were found to be strong inhibitors of MMP-1 with IC50 values of 39.6 µM and 43.7 µM, respectively. rndsystems.com Furthermore, these flavonoids have been shown to down-regulate MMP-1 expression in human dermal fibroblasts. rndsystems.com In highly invasive cancer cells, luteolin (B72000) and quercetin suppressed the secretion of MMP-2 and MMP-9. bohrium.com These findings suggest that this compound, due to its structural similarities to these active flavonoids, may also possess the ability to modulate MMP activity.

Table 3: Inhibitory Effects of Selected Flavonoids on MMP Activity

| Flavonoid | Target MMP | IC50 (µM) | Cellular Model | Source |

| Quercetin | MMP-1 | 39.6 | Recombinant Human MMP-1 | rndsystems.com |

| Kaempferol | MMP-1 | 43.7 | Recombinant Human MMP-1 | rndsystems.com |

| Luteolin | MMP-2 & MMP-9 | Not specified | A431-III cancer cells | bohrium.com |

| Quercetin | MMP-2 & MMP-9 | Not specified | A431-III cancer cells | bohrium.com |

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Several studies have investigated the inhibitory effects of flavonoids on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Research into the structure-activity relationship of flavonoids revealed that the hydroxylation pattern is crucial for their inhibitory activity. nih.gov A study on synthetic flavones found that 2',3',5,7-tetrahydroxyflavone and luteolin (3',4',5,7-tetrahydroxyflavone) were potent inhibitors of NO production, with IC50 values of 19.7 µM and 17.1 µM, respectively. These compounds were found to act by down-regulating the induction of iNOS rather than by direct enzyme inhibition. Given the structural similarity, it is plausible that this compound exerts similar inhibitory effects on NO production in macrophages.

Table 4: Inhibition of Nitric Oxide Production by Flavonoids in LPS-stimulated RAW 264.7 Cells

| Compound | IC50 (µM) | Source |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | |

| Luteolin | 17.1 | |

| Quercetin | 33.12 |

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound and related compounds can influence cellular behavior by modulating key signaling pathways.

Inhibition of Histamine (B1213489) Release from Mast Cells in Cellular Models

Mast cell degranulation and the subsequent release of histamine are central events in allergic and inflammatory responses. The rat basophilic leukemia cell line RBL-2H3 is a widely used model for studying these processes. While specific data for this compound is lacking, extensive research on the structurally similar flavonoid, quercetin (3,3',4',5,7-pentahydroxyflavone), has demonstrated its potent inhibitory effects on histamine release from mast cells. Quercetin has been shown to inhibit the release of histamine and other inflammatory mediators from human cultured mast cells. Studies have revealed that quercetin's mechanism of action involves the inhibition of intracellular signaling pathways, including the suppression of NF-κB activation. The structural resemblance between quercetin and this compound suggests that the latter may also interfere with mast cell degranulation and histamine release.

Modulation of Lipid Peroxide Formation in Cellular Systems

Research indicates that flavonoids, the class of compounds to which this compound belongs, can influence lipid peroxide formation. In cellular systems, the process of lipid peroxidation is a chain reaction that can be initiated by free radicals. The catalytic activity for lipid peroxidation is distributed throughout various cellular fractions, including the mitochondria and microsomes. nih.gov

Studies on related flavonoid structures have shown that their antioxidant properties can inhibit the formation of lipid peroxides. For instance, the presence of hydroxyl groups on the flavonoid scaffold is crucial for this activity. While direct studies on this compound's effect on lipid peroxidation are specific, the general mechanism for flavonoids involves the donation of a hydrogen atom from a hydroxyl group to a lipid peroxyl radical, thus terminating the chain reaction. The resulting flavonoid radical is stabilized by resonance.

Furthermore, the cellular environment, including pH and the presence of co-factors like ascorbic acid, can influence the rate of lipid peroxidation. nih.gov For example, in some tissue homogenates, ascorbic acid can increase the rate of peroxidation at an acidic pH but has an inhibitory effect in certain cellular fractions at a more neutral pH. nih.gov

Interactions with Pro-inflammatory Mediators (e.g., Cytokines, Chemokines) in In Vitro Models

In vitro studies on flavanones and their derivatives have demonstrated their capacity to modulate the production of pro-inflammatory mediators. nih.gov In models using lipopolysaccharide (LPS)-stimulated macrophages, certain flavanone derivatives have been shown to dose-dependently inhibit the production of key cytokines. nih.gov

Specifically, the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12p40 (IL-12p40), Interleukin-12p70 (IL-12p70), and Tumor Necrosis Factor-α (TNF-α) can be significantly reduced by treatment with certain flavanones. nih.gov This suggests that this compound, by virtue of its flavanone core structure, likely interacts with the signaling pathways that lead to the expression and secretion of these inflammatory molecules.

Modulation of Key Enzymes Involved in Inflammatory Cascades (e.g., COX, LOX)

The anti-inflammatory properties of flavonoids are often linked to their ability to modulate the activity of enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Research on chrysin (B1683763), a related natural flavone, and its derivatives has shown that these compounds can suppress the expression and activity of COX-2, a key pro-inflammatory enzyme. nih.gov

Some chrysin derivatives have been found to be potent and selective inhibitors of COX-2 over COX-1. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The mechanism of inhibition can involve direct binding to the active site of the enzyme.

Influence on Transcription Factors (e.g., NF-κB) in Cellular Systems

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. nih.gov NF-κB controls the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2.

Flavonoids can interfere with the NF-κB pathway at multiple points. They can inhibit the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, flavonoids block the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes. Studies on various flavonoids, including quercetin and epigallocatechin gallate, have demonstrated their ability to suppress NF-κB activation. nih.gov Given its structural similarities, this compound is also expected to influence NF-κB signaling.

Effects on Cellular Proliferation and Survival Pathways in Model Systems

Flavonoids have been shown to impact cellular proliferation and survival pathways, often in the context of cancer research. For example, the flavonoid quercetin has been found to suppress the growth of breast cancer cells in a dose-dependent manner. nih.gov

The underlying mechanisms for these effects often involve the modulation of key signaling pathways that control cell growth and apoptosis. Quercetin, for instance, has been shown to upregulate the tumor suppressor PTEN and downregulate the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival. nih.gov This leads to an increase in apoptosis, or programmed cell death, in cancer cells. nih.gov The structural features of this compound suggest it may have similar effects on these fundamental cellular processes.

Receptor Binding and Ligand-Target Interactions: Computational Approaches

Molecular Docking Simulations to Identify Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. arxiv.org This method is instrumental in identifying potential binding sites and understanding the molecular interactions that stabilize the ligand-protein complex.

For flavonoids, molecular docking studies have been employed to investigate their binding to various protein targets, including enzymes and receptors involved in inflammation and other disease processes. For instance, docking simulations of chrysin derivatives with COX-2 have revealed that these molecules can fit well into the enzyme's binding pocket. nih.gov These simulations can predict specific interactions, such as hydrogen bonds between the flavonoid and key amino acid residues in the active site, which contribute to the inhibitory activity. nih.gov

In the context of this compound, molecular docking could be used to predict its binding affinity and orientation within the active sites of enzymes like COX-2, LOX, and various kinases involved in inflammatory and proliferation pathways. This would provide valuable insights into its potential mechanisms of action at a molecular level.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. semanticscholar.org This model then serves as a 3D query in a virtual screening campaign to search large compound libraries for other molecules that match these features and may possess similar activity. semanticscholar.orgimpactfactor.org This process accelerates the discovery of potential new drug candidates by prioritizing molecules for further experimental testing.

For this compound, no studies have been published that define its pharmacophoric features or use them for virtual screening to identify novel bioactive compounds.

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. chemimpex.com In drug discovery, MD simulations provide detailed insights into how a ligand, such as a flavonoid, interacts with its target protein at an atomic level. These simulations can reveal the stability of the protein-ligand complex, key binding interactions (like hydrogen bonds and hydrophobic contacts), and conformational changes that occur upon binding, which are crucial for understanding the mechanism of action.

Currently, the scientific literature lacks any molecular dynamics simulation studies performed on this compound to analyze its binding stability and interaction dynamics with any biological target.

Structure Activity Relationship Sar Studies of 2 ,3,5,6 ,7 Pentahydroxyflavanone and Its Analogs

Impact of Hydroxylation Pattern on Molecular Interactions and Biological Activities

The number and position of hydroxyl (-OH) groups on the flavanone (B1672756) scaffold are paramount in determining the molecule's polarity, hydrogen-bonding capacity, and, consequently, its interaction with biological targets such as enzymes and receptors. nih.gov The specific arrangement of five hydroxyl groups in 2',3,5,6',7-pentahydroxyflavanone suggests a high potential for forming multiple hydrogen bonds with amino acid residues in protein binding pockets.

The hydroxylation pattern significantly influences the antioxidant activity of flavonoids, a commonly attributed biological effect. For instance, the presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring is a well-established determinant of potent radical scavenging activity. While this compound possesses hydroxyl groups on both the A and B rings, the precise impact of the 2',6'-dihydroxylation pattern on the B-ring in conjunction with the 3,5,7-trihydroxylated A- and C-rings on specific biological activities requires further investigation.

In studies of flavonoids as enzyme inhibitors, the hydroxylation pattern is crucial for binding affinity. For example, in the case of enzymes like monoamine oxidase, the position of hydroxyl groups can dictate the orientation of the flavonoid within the active site and its inhibitory potency. Molecular docking studies on similar polyhydroxylated flavonoids have demonstrated that hydroxyl groups frequently engage in hydrogen bonding with key catalytic or allosteric site residues.

The table below illustrates the binding affinities of various flavonoids with different hydroxylation patterns against a target protein, as determined by molecular docking studies. This data, while not specific to this compound, highlights the critical role of the hydroxylation pattern in molecular recognition.

| Flavonoid | Hydroxylation Pattern | Target Protein | Binding Energy (kcal/mol) |

| Quercetin (B1663063) | 3,3',4',5,7-Pentahydroxyflavone | Monoamine Oxidase-A | -8.518 |

| Myricetin | 3,3',4',5,5',7-Hexahydroxyflavone | Epidermal Growth Factor Receptor | -9.1 |

| Apigenin | 4',5,7-Trihydroxyflavone | Epidermal Growth Factor Receptor | -8.6 |

| Galangin (B1674397) | 3,5,7-Trihydroxyflavone | Epidermal Growth Factor Receptor | -8.5 |

This table presents data from molecular docking simulations and is intended to be illustrative of the effect of hydroxylation patterns on binding affinity. The values are not experimental binding constants.

Role of Stereochemistry in Receptor Binding and Cellular Responses

The flavanone structure contains a stereocenter at the C2 position, and in the case of this compound, which has a hydroxyl group at C3, an additional stereocenter exists at C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the B-ring and the C3-hydroxyl group can significantly influence how the molecule fits into a chiral binding pocket of a receptor or enzyme.

Biological systems are inherently chiral, and thus, stereoisomers of a compound can exhibit markedly different biological activities. nih.gov One enantiomer may bind with high affinity to a target, while the other may have low or no affinity. This enantioselectivity is a cornerstone of modern pharmacology. For instance, in other classes of compounds, different stereoisomers have been shown to have varying affinities for receptors like the 5-HT7 receptor. tjnpr.org

The stereoselective synthesis of flavonoids is an active area of research, enabling the preparation of enantiomerically pure compounds to investigate their distinct biological profiles. nih.govelsevierpure.com While specific studies on the differential receptor binding of the stereoisomers of this compound are not widely reported, it is a critical area for future research to fully elucidate its therapeutic potential. The development of synthetic methodologies that allow for the controlled synthesis of each stereoisomer is a key step in this endeavor. nih.gov

Influence of Substituents on Target Affinity and Functional Outcomes in Model Systems

Beyond hydroxylation, the introduction of other substituents, such as methyl, methoxy (B1213986), or glycosyl groups, can dramatically alter the physicochemical properties and, in turn, the biological activity of this compound.

Methylation: The methylation of one or more hydroxyl groups can increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially improve oral bioavailability. However, methylation also removes a hydrogen bond donor, which could decrease its binding affinity to a target protein if that hydroxyl group is involved in a critical hydrogen bond. For example, studies on other flavonoids have shown that methylation can modulate activity against various cancer cell lines. mdpi.comresearchgate.net

Glycosylation: The attachment of a sugar moiety to the flavanone core, forming a glycoside, generally increases water solubility. nih.gov This can affect the compound's pharmacokinetic profile. The nature and position of the sugar can also influence biological activity. In some cases, the glycoside may act as a prodrug, with the sugar being cleaved off in vivo to release the active aglycone.

The following table provides examples of how different substituents on a flavonoid backbone can influence inhibitory activity against a specific enzyme, based on data for related compounds.

| Flavonoid Analog | Substituent(s) | Target Enzyme | IC50 (µM) |

| Galangin | 3,5,7-Trihydroxy | Adenosine A3 Receptor | >10 |

| Galangin Triethyl Ether | 3,5,7-Triethoxy | Adenosine A3 Receptor | 0.4 |

| Morin (B1676745) | 2',3,4',5,7-Pentahydroxy | Adenosine A3 Receptor | >10 |

| Morin Tetraethyl Ether | 2',3,4',7-Tetraethoxy | Adenosine A3 Receptor | 4.8 |

This table is based on experimental data for galangin and morin derivatives and serves to illustrate the impact of substituents on biological activity. nih.gov IC50 values represent the concentration of the compound required to inhibit the enzyme's activity by 50%.

Application of Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of molecules like this compound, especially when experimental data is scarce. nih.gov Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can predict and rationalize the biological activities of a series of compounds.